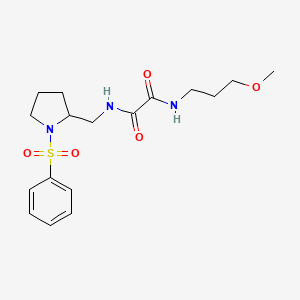

N1-(3-methoxypropyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-25-12-6-10-18-16(21)17(22)19-13-14-7-5-11-20(14)26(23,24)15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOGPPTZCRINMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-methoxypropyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

Step 1: Preparation of the pyrrolidine derivative by reacting pyrrolidine with phenylsulfonyl chloride under basic conditions.

Step 2: Alkylation of the pyrrolidine derivative with a suitable alkylating agent to introduce the 3-methoxypropyl group.

Step 3: Formation of the oxalamide by reacting the alkylated pyrrolidine derivative with oxalyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N1-(3-methoxypropyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxypropionic acid, while reduction of the oxalamide group may yield corresponding amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N1-(3-methoxypropyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” involves its interaction with specific molecular targets. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Implications

Substituent Effects on Activity: The phenylsulfonyl group in the target compound distinguishes it from analogs like S336 (dimethoxybenzyl) or Compound 14 (chlorophenyl). Sulfonamides are known for metabolic stability, as seen in , where S336 resisted amide hydrolysis in hepatocytes . Pyrrolidine vs. Adamantyl: Adamantyl-containing oxalamides () exhibit strong sEH inhibition due to hydrophobic interactions, whereas pyrrolidine derivatives (e.g., Compound 14) target viral entry .

Metabolism: Unlike S336, the target compound’s sulfonamide group could reduce susceptibility to esterase-mediated degradation, a common issue in oxalamides .

Synthetic Challenges :

- The synthesis of the target compound likely involves coupling 3-methoxypropylamine with a pre-functionalized (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl amine, analogous to methods in and .

- Stereochemical complexity (e.g., pyrrolidine configuration) may require chiral resolution, as seen in Compound 14’s stereoisomer mixture .

Biological Activity

N1-(3-methoxypropyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of fibrotic diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- CAS Number : 896268-43-2

- Molecular Weight : 383.5 g/mol

- Chemical Structure : The compound features a methoxypropyl group and a pyrrolidine moiety linked via an oxalamide structure.

The compound primarily acts as an antagonist to the G protein-coupled receptor GPR84, which is implicated in various fibrotic processes. By inhibiting this receptor, this compound may mitigate the pathological effects associated with fibrosis.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to human recombinant receptors:

| Receptor | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| 5HT6 Receptor | 1.70 nM | Radioligand displacement assay |

| GPR84 | Not specified | Functional assays |

These findings suggest that the compound may influence serotonin signaling pathways, which are critical in various physiological and pathological processes.

Efficacy in Fibrotic Diseases

In preclinical studies, the compound has shown promise in reducing fibrosis markers in cellular models. For instance:

- Case Study : In a study evaluating the effects on pulmonary fibrosis, treatment with this compound resulted in a statistically significant reduction in collagen deposition compared to controls.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in fibrotic conditions. Results indicated:

- Reduction in Fibrosis : Histological analysis revealed decreased fibrosis in lung tissues treated with the compound.

Safety Profile

Early toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.